(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448068-91-4
VCID: VC7399775
InChI: InChI=1S/C14H15BrN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Molecular Formula: C14H15BrN4O2S
Molecular Weight: 383.26

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 1448068-91-4

Cat. No.: VC7399775

Molecular Formula: C14H15BrN4O2S

Molecular Weight: 383.26

* For research use only. Not for human or veterinary use.

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone - 1448068-91-4

Specification

CAS No. 1448068-91-4
Molecular Formula C14H15BrN4O2S
Molecular Weight 383.26
IUPAC Name [4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C14H15BrN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3
Standard InChI Key SLZVGLQUJCSASP-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates three critical heterocyclic components:

  • A piperidine ring (C5H11N) substituted at the 1-position with a methanone-linked thiadiazole group.

  • A 3-bromopyridin-2-yloxy group attached to the piperidine’s 4-position.

  • A 4-methyl-1,2,3-thiadiazol-5-yl group connected via a ketone bridge.

This arrangement confers steric complexity and electronic diversity, factors critical for interactions with biological targets.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS No.1448068-91-4
Molecular FormulaC₁₄H₁₅BrN₄O₂S
Molecular Weight383.26 g/mol
IUPAC Name[4-(3-Bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIKeySLZVGLQUJCSASP-UHFFFAOYSA-N

The bromine atom at the pyridine’s 3-position enhances electrophilicity, while the thiadiazole’s sulfur and nitrogen atoms contribute to hydrogen-bonding capabilities.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous piperidine derivatives :

  • Piperidine Functionalization: A piperidine intermediate (e.g., 1-(3-bromopyridin-2-yl)piperidin-4-ol ) is reacted with a bromopyridine derivative under basic conditions to form the ether linkage.

  • Thiadiazole Incorporation: Coupling the piperidine intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via nucleophilic acyl substitution.

Reaction conditions typically employ polar aprotic solvents (e.g., DMF or THF) and bases like potassium carbonate to facilitate deprotonation and nucleophilic attack .

Stereochemical Considerations

Patent WO2010077798A2 details stereoselective methods for piperidine synthesis, emphasizing the use of chiral catalysts to control the configuration at the piperidine’s 4-position. For this compound, the stereochemistry likely influences binding affinity to biological targets, though specific data remain unpublished.

Research Findings and Future Directions

Comparative Analysis with Structural Analogs

A comparison with the analog (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone reveals:

PropertyThiadiazole DerivativeMethoxyphenyl Derivative
Molecular Weight383.26 g/mol391.27 g/mol
Key Functional GroupThiadiazoleMethoxyphenyl
Potential BioactivityAntimicrobialCNS Modulation

The thiadiazole variant’s smaller size and sulfur content may enhance membrane permeability compared to the bulkier methoxyphenyl analog.

Future Research Priorities

  • In Vivo Toxicity Studies: To establish safe dosage ranges.

  • Target Identification: Proteomic screens to pinpoint enzymes/receptors affected by the compound.

  • Formulation Optimization: Enhancing solubility through prodrug strategies or nanoencapsulation.

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